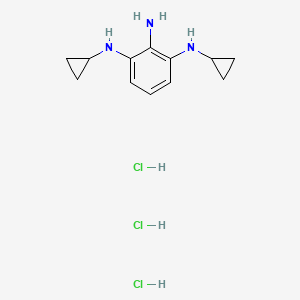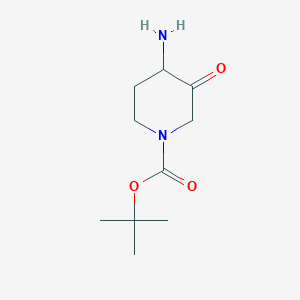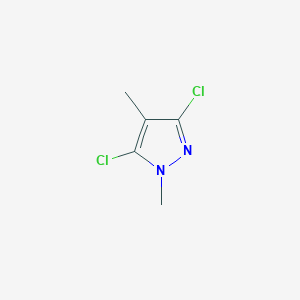
1-N,3-N-dicyclopropylbenzene-1,2,3-triamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride is a chemical compound with the molecular formula C12H18Cl3N3 It is a derivative of benzene, featuring three amine groups attached to the benzene ring, with two of these amine groups being substituted with cyclopropyl groups
準備方法
The synthesis of 1-N,3-N-dicyclopropylbenzene-1,2,3-triamine trihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Benzene is nitrated to form 1,2,3-trinitrobenzene.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclopropylation: The amine groups are then substituted with cyclopropyl groups using cyclopropyl halides in the presence of a base.
Hydrochloride Formation: The final compound is treated with hydrochloric acid to form the trihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-N,3-N-dicyclopropylbenzene-1,2,3-triamine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-N,3-N-Dicyclopropylbenzene-1,2,3-triamine trihydrochloride can be compared with other similar compounds, such as:
1,3,5-Triaminobenzene Trihydrochloride: Lacks the cyclopropyl groups, making it less sterically hindered and potentially less reactive.
1,2,3-Triazole Derivatives: These compounds have a similar triamine structure but with a triazole ring, offering different reactivity and biological activity.
N,N,N′,N′-Tetraphenyl-1,4-Phenylenediamine: Features phenyl groups instead of cyclopropyl groups, affecting its electronic properties and interactions.
The uniqueness of this compound lies in its combination of cyclopropyl groups and triamine structure, which imparts distinct steric and electronic characteristics, making it valuable for specific research and industrial applications.
特性
分子式 |
C12H20Cl3N3 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
1-N,3-N-dicyclopropylbenzene-1,2,3-triamine;trihydrochloride |
InChI |
InChI=1S/C12H17N3.3ClH/c13-12-10(14-8-4-5-8)2-1-3-11(12)15-9-6-7-9;;;/h1-3,8-9,14-15H,4-7,13H2;3*1H |
InChIキー |
ZVZHQNOPPLDPNL-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C(C(=CC=C2)NC3CC3)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)
![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)




![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)




